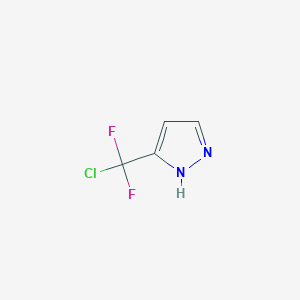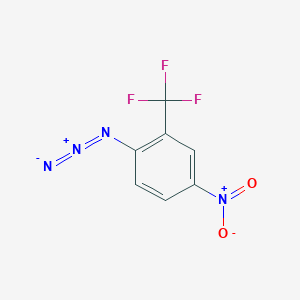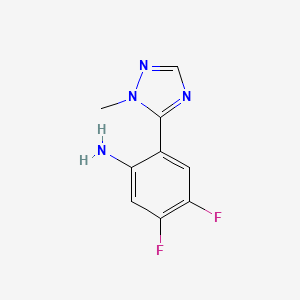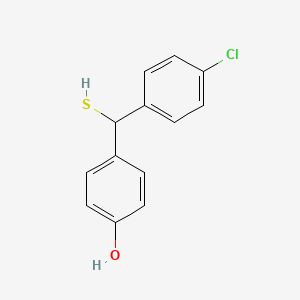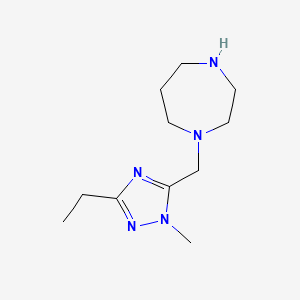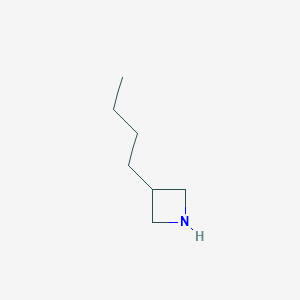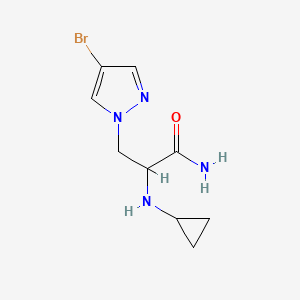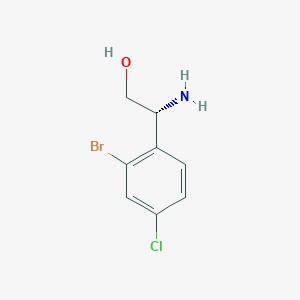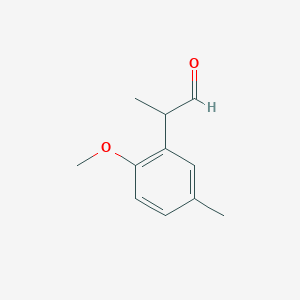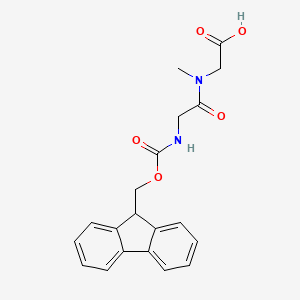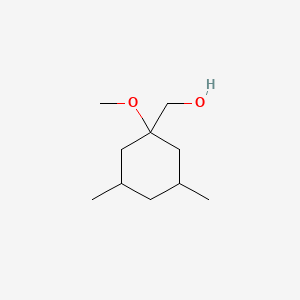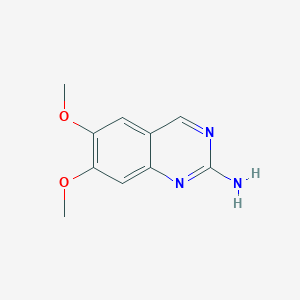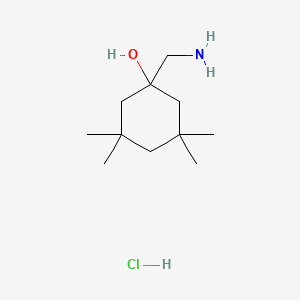
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with aminomethyl and hydroxyl groups, along with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride typically involves the reaction of a suitable cyclohexane derivative with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and a primary amine in the presence of an acid catalyst to introduce the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Gabapentin: A structurally similar compound used as an anticonvulsant and neuropathic pain medication.
Pregabalin: Another related compound with similar therapeutic applications.
Uniqueness: 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of aminomethyl and hydroxyl groups allows for versatile chemical reactivity and potential therapeutic effects.
Propiedades
Fórmula molecular |
C11H24ClNO |
|---|---|
Peso molecular |
221.77 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)5-10(3,4)7-11(13,6-9)8-12;/h13H,5-8,12H2,1-4H3;1H |
Clave InChI |
ZBYGTPUWTLTOCF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(CN)O)(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
